![molecular formula C31H27NO6S B15174335 S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is a complex organic compound with a unique structure that includes a furochromen ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine typically involves multiple steps, including the formation of the furochromen ring system and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds . Reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Benzyl-N-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-cysteinylglycine
- Indole derivatives
- Imidazole containing compounds
Uniqueness
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is unique due to its specific furochromen ring system and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C31H27NO6S |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
(2S)-3-benzylsulfanyl-2-[3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C31H27NO6S/c1-19-22(12-13-29(33)32-26(30(34)35)18-39-17-20-8-4-2-5-9-20)31(36)38-28-15-27-24(14-23(19)28)25(16-37-27)21-10-6-3-7-11-21/h2-11,14-16,26H,12-13,17-18H2,1H3,(H,32,33)(H,34,35)/t26-/m1/s1 |
Clé InChI |
QVCYSMVAQQVKNM-AREMUKBSSA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)O |
SMILES canonique |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


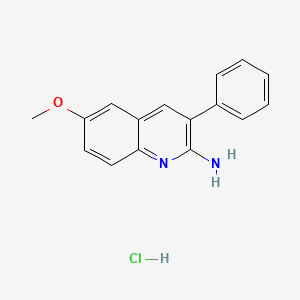
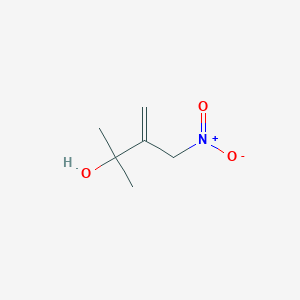


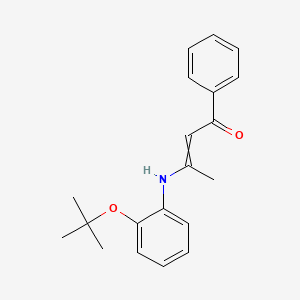
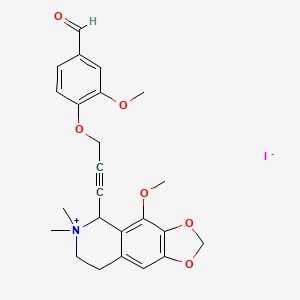
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)

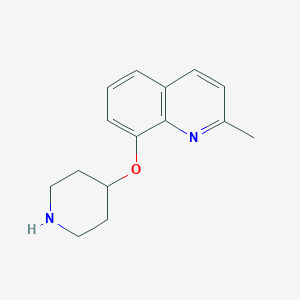
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)

